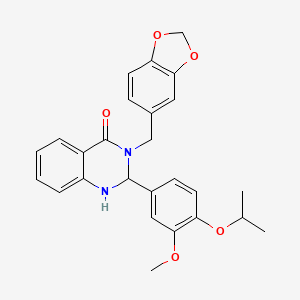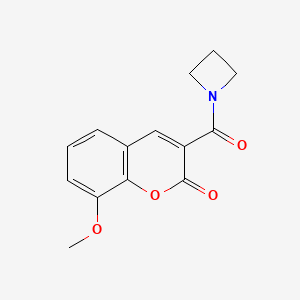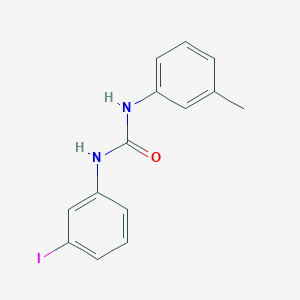![molecular formula C17H17FN2O3 B7519542 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide](/img/structure/B7519542.png)
1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide, also known as FPFC, is a synthetic compound that has gained much attention in the scientific community due to its potential therapeutic applications. FPFC is a piperidine-based compound that belongs to the class of furan derivatives. It possesses a unique chemical structure that makes it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in the body. 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide has been shown to bind to certain receptors in the brain, which are involved in the regulation of pain, inflammation, and mood.
Biochemical and Physiological Effects
1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The use of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide in laboratory experiments offers several advantages. It is a relatively stable compound that can be easily synthesized in large quantities. It also exhibits a wide range of biological activities, which makes it a versatile tool for studying various biological processes. However, the use of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide in laboratory experiments also has some limitations. It is a synthetic compound that may not accurately mimic the biological effects of natural compounds. Additionally, the exact mechanism of action of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide is not fully understood, which may limit its use in certain types of experiments.
Future Directions
There are several future directions for the study of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide. One area of research is the development of new drugs based on the chemical structure of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide. Researchers are also investigating the potential use of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the exact mechanism of action of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide is still not fully understood, and further research is needed to elucidate this mechanism. Finally, researchers are also exploring the use of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 4-fluorophenylacetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with furan-2-carboxylic acid to obtain the intermediate compound. This intermediate is then reacted with piperidine-4-carboxamide to yield the final product, 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide.
Scientific Research Applications
1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
1-[5-(4-fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c18-13-3-1-11(2-4-13)14-5-6-15(23-14)17(22)20-9-7-12(8-10-20)16(19)21/h1-6,12H,7-10H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWOCVZVBZLHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-tert-butylphenyl)methyl]-N-methylquinoline-8-carboxamide](/img/structure/B7519460.png)
![methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate](/img/structure/B7519463.png)
![Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7519474.png)




![[4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7519509.png)

![ethyl N-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamate](/img/structure/B7519521.png)



